Cefotiam Hexetil Hydrochloride is the hydrochloride salt of cefotiam hexetil, an ester prodrug of cefotiam for parenteral use. Cefotiam is a semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. After administration of cefotiam hexetil hydrochloride the ester bond is cleaved, releasing active cefotiam.

Cefotiam hexetil hydrochloride

CAS No.: 95840-69-0

Cat. No.: VC13633663

Molecular Formula: C27H39Cl2N9O7S3

Molecular Weight: 768.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95840-69-0 |

|---|---|

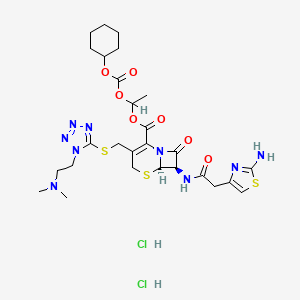

| Molecular Formula | C27H39Cl2N9O7S3 |

| Molecular Weight | 768.8 g/mol |

| IUPAC Name | 1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C27H37N9O7S3.2ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);2*1H/t15?,20-,23-;;/m1../s1 |

| Standard InChI Key | FFSANQNELHESQJ-LWBICVDYSA-N |

| Isomeric SMILES | CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl |

| SMILES | CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl |

| Canonical SMILES | CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, cefotiam hexetil exhibits high solubility in aqueous solutions, making it suitable for oral and parenteral formulations. Stability studies indicate degradation under alkaline conditions (pH > 8.0) due to β-lactam ring hydrolysis, necessitating storage at controlled pH (4.0–6.0) .

Pharmacological Profile

Mechanism of Action

Cefotiam hexetil hydrochloride acts as a prodrug, undergoing esterase-mediated conversion to cefotiam, which inhibits bacterial cell wall synthesis via irreversible binding to PBPs . This interaction disrupts peptidoglycan cross-linking, leading to osmotic lysis. The parent compound demonstrates affinity for PBP 1A/1B and PBP 3 in Gram-negative bacteria, with minimal activity against PBP 2a in methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Spectrum

Cefotiam exhibits broad-spectrum activity, with MIC90 values against key pathogens as follows:

| Organism | MIC90 (μg/mL) | Susceptibility Breakpoint (μg/mL) |

|---|---|---|

| Streptococcus pneumoniae | 0.5 | ≤1 (Susceptible) |

| Haemophilus influenzae | 2 | ≤4 (Susceptible) |

| Escherichia coli | 8 | ≤8 (Susceptible) |

| Klebsiella pneumoniae | 16 | ≤16 (Susceptible) |

Data synthesized from multiple susceptibility studies .

Notably, cefotiam lacks activity against Pseudomonas aeruginosa (MIC90 > 128 μg/mL) and Enterococcus faecium .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Following oral administration, cefotiam hexetil hydrochloride achieves peak plasma concentrations (Cmax) of 18.8 mg/L within 2–3 hours, with a bioavailability of 75–82% relative to intravenous cefotiam . Hydrolysis in intestinal mucosa and liver yields active cefotiam, detectable in plasma within 30 minutes .

Distribution and Elimination

Cefotiam demonstrates a volume of distribution (Vd) of 0.3 L/kg, indicating preferential distribution to extracellular fluid. Protein binding is 38–45%, primarily to albumin . Elimination follows biphasic kinetics:

Renal excretion accounts for 85% of the administered dose, with 70% as unchanged cefotiam and 15% as inactive metabolites . Dose adjustments are recommended for patients with creatinine clearance <30 mL/min .

Approved Indications and Usage

Cefotiam hexetil hydrochloride is approved in Japan and the European Union for:

-

Respiratory tract infections: Acute bronchitis, community-acquired pneumonia

-

Urinary tract infections: Cystitis, pyelonephritis

Dosage guidelines vary by indication:

| Indication | Dose | Frequency | Duration |

|---|---|---|---|

| Uncomplicated cystitis | 200 mg | bid | 3 days |

| Pyelonephritis | 200 mg | bid | 7–10 days |

| Surgical prophylaxis | 400 mg | pre-op | Single dose |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume